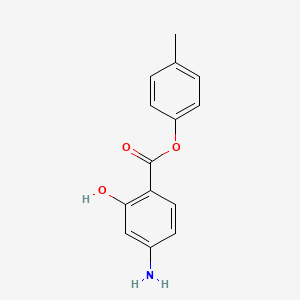
Para-Tolyl 4-Aminosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Para-Tolyl 4-Aminosalicylate can be synthesized through various synthetic routes. One common method involves the reaction of p-Cresol with 4-Aminosalicylic acid . The reaction typically uses thionyl chloride and N,N-dimethyl-aniline in benzene as reagents . The reaction conditions and yields can vary, but this method provides a reliable route for the synthesis of this compound.
Chemical Reactions Analysis
Para-Tolyl 4-Aminosalicylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include thionyl chloride, N,N-dimethyl-aniline, and benzene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Para-Tolyl 4-Aminosalicylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Para-Tolyl 4-Aminosalicylate is similar to that of 4-aminosalicylic acid. It inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and multiplication .
Comparison with Similar Compounds
Para-Tolyl 4-Aminosalicylate is similar to other compounds such as:
4-Aminosalicylic acid: Known for its use in treating tuberculosis.
Para-aminobenzoic acid: Another compound involved in folic acid synthesis.
Para-toluidine: A related compound with different applications in organic synthesis.
This compound is unique due to its specific structural modifications, which may confer different chemical and biological properties compared to its analogs.
Properties
CAS No. |
56356-15-1 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(4-methylphenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C14H13NO3/c1-9-2-5-11(6-3-9)18-14(17)12-7-4-10(15)8-13(12)16/h2-8,16H,15H2,1H3 |
InChI Key |
OJIOCNFCPOQZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11961840.png)
![disodium 5-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate](/img/structure/B11961851.png)
![9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione](/img/structure/B11961864.png)

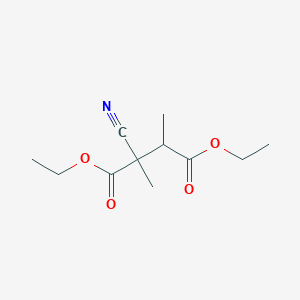
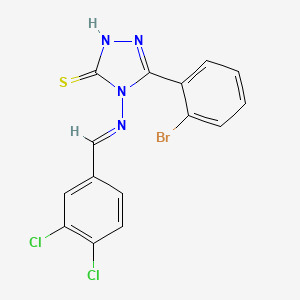


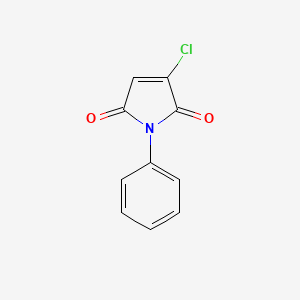

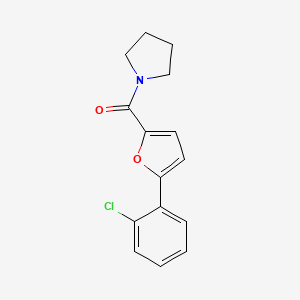
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
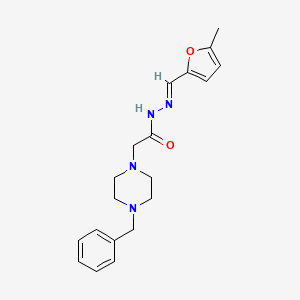
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)
